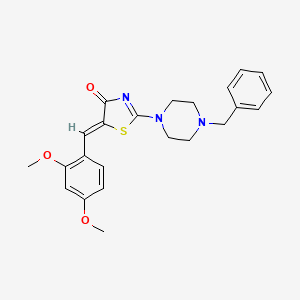
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as BPTI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazole derivatives and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress the activity of matrix metalloproteinases. In Alzheimer's disease, this compound inhibits acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. In schizophrenia, this compound acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and suppresses the activity of matrix metalloproteinases. In Alzheimer's disease, this compound inhibits acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. In schizophrenia, this compound acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target receptors, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and schizophrenia. Another direction is to develop more efficient synthesis methods for this compound, which can improve its yield and purity. Additionally, the development of novel analogs of this compound can lead to the discovery of new drugs with improved pharmacological properties. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide valuable information for the development of safe and effective drugs.
Synthesemethoden
The synthesis of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves the reaction between 2-amino-4-benzylpiperazine and 2,4-dimethoxybenzaldehyde in the presence of thiosemicarbazide. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form the thiazole ring. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. In cancer research, this compound has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. In addition, this compound has been studied for its potential use in the treatment of schizophrenia, where it has been shown to act as a dopamine D2 receptor antagonist.
Eigenschaften
IUPAC Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-19-9-8-18(20(15-19)29-2)14-21-22(27)24-23(30-21)26-12-10-25(11-13-26)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMKACVIDJBBV-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)
![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)



![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6117058.png)
![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![4-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117088.png)
